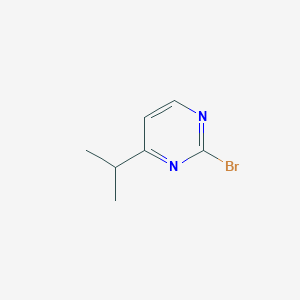
2,5-dichloro-1-methyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-1-methyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzene ring fused to an imidazole ring, with chlorine atoms at the 2 and 5 positions and a methyl group at the 1 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 2,5-dichloroaniline with formic acid and formaldehyde under acidic conditions. This reaction forms the benzimidazole ring through a cyclization process. The reaction conditions often include heating the mixture to facilitate the cyclization and ensure a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反応の分析
Types of Reactions
2,5-dichloro-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.
科学的研究の応用
2,5-dichloro-1-methyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-dichloro-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
類似化合物との比較
2,5-dichloro-1-methyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
2-methyl-1H-benzimidazole: Lacks chlorine atoms, resulting in different chemical properties and biological activities.
5-chloro-1H-benzimidazole: Contains only one chlorine atom, leading to variations in reactivity and applications.
1-methyl-1H-benzimidazole:
The presence of chlorine atoms at the 2 and 5 positions in this compound makes it unique, as these substituents can significantly influence its reactivity and biological activity.
特性
CAS番号 |
15965-64-7 |
|---|---|
分子式 |
C8H6Cl2N2 |
分子量 |
201.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



